Dioleoyl phosphatidylcholine
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Overview
Description
Dioleoyl phosphatidylcholine is a phospholipid molecule composed of two oleic acid chains esterified to the first and second carbon atoms of glycerol, with a phosphocholine group attached to the third carbon. It is a major component of cell membranes and plays a crucial role in maintaining the structural integrity and functionality of biological membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioleoyl phosphatidylcholine can be synthesized through the condensation of glycerophosphatidylcholine and oleic acid. The reaction typically involves the use of a catalyst, such as dicyclohexylcarbodiimide, to facilitate the esterification process . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical synthesis techniques. These methods often involve the use of automated reactors and purification systems to achieve consistent quality and high production rates. The process may include steps such as solvent extraction, chromatography, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Dioleoyl phosphatidylcholine undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.
Hydrolysis: In high-temperature water, this compound hydrolyzes to produce oleic acid and phosphorus-containing products.
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds of the oleic acid chains, leading to the formation of peroxides and other oxidative products.
Esterification: this compound can participate in esterification reactions to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Typically involves water at elevated temperatures (175-350°C) and may be catalyzed by acids.
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often under controlled conditions to prevent excessive degradation.
Esterification: Reagents such as dicyclohexylcarbodiimide and anhydrous solvents are commonly used to facilitate esterification reactions.
Major Products Formed
Hydrolysis: Produces oleic acid and phosphorus-containing intermediates, ultimately leading to phosphoric acid.
Oxidation: Results in the formation of peroxides and other oxidative degradation products.
Esterification: Forms various ester derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Dioleoyl phosphatidylcholine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
Dioleoyl phosphatidylcholine exerts its effects primarily through its role in cell membranes. It interacts with proteins and other lipids to maintain membrane fluidity and integrity. The compound’s molecular targets include membrane-bound enzymes and receptors, which it influences through changes in membrane structure and dynamics . The pathways involved in its action include the modulation of membrane permeability and the facilitation of signal transduction processes .
Comparison with Similar Compounds
Dioleoyl phosphatidylcholine is unique among phospholipids due to its specific fatty acid composition and structural properties. Similar compounds include:
Phosphatidylethanolamine: Contains ethanolamine as the head group instead of choline.
Phosphatidylglycerol: Features glycerol as the head group.
Phosphatidylserine: Has serine as the head group.
Phosphatidylinositol: Contains inositol as the head group.
Compared to these compounds, this compound is zwitterionic at physiological pH and has distinct biophysical properties that make it particularly suitable for studies involving membrane dynamics and liposomal formulations .
Properties
CAS No. |
52088-89-8 |
---|---|
Molecular Formula |
C44H84NO8P |
Molecular Weight |
786.1 g/mol |
IUPAC Name |
2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20+,23-21+ |
InChI Key |
SNKAWJBJQDLSFF-DQPVQCHKSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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